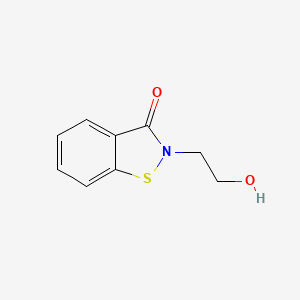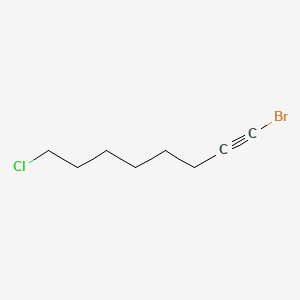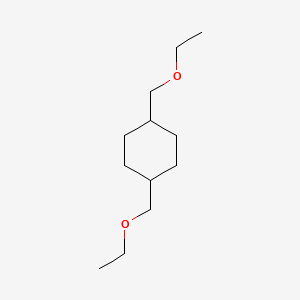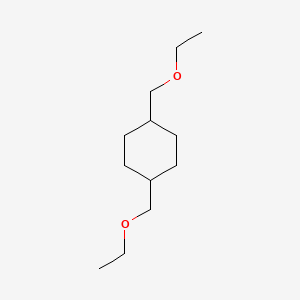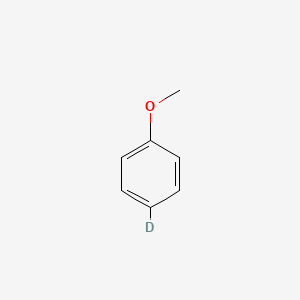
Benene-d, 4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benene-d, 4-methoxy-, also known as 4-methoxybenzoic acid, is a significant compound in organic chemistry. It features a benzene ring substituted with a methoxy group and a carboxylic acid group. This compound is known for its versatile applications in various industries, including pharmaceuticals, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzoic acid typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the Friedel-Crafts acylation, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form an acylbenzene intermediate. This intermediate is then hydrolyzed to yield the desired 4-methoxybenzoic acid .
Industrial Production Methods
Industrial production of 4-methoxybenzoic acid often employs a “one-pot” method, which involves the oximating of 4-methoxybenzaldehyde in an organic solvent with an oximating agent to obtain an intermediate, 4-methoxybenzaldehyde oxime. This intermediate is then dehydrated in the presence of a dehydrating agent to produce 4-methoxybenzoic acid . This method is favored for its high yield and simplicity.
Chemical Reactions Analysis
Types of Reactions
4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Oxidation: 4-methoxybenzoic acid.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives, such as 4-nitrobenzoic acid, 4-sulfonic acid, and 4-halobenzoic acid.
Scientific Research Applications
4-methoxybenzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Utilized in the synthesis of pharmaceuticals, such as pain relievers and anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-methoxybenzoic acid involves its interaction with various molecular targets and pathways. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophilic substitution reactions. This increased reactivity allows for the formation of various derivatives that can interact with biological targets, such as enzymes and receptors, leading to their observed biological effects .
Comparison with Similar Compounds
4-methoxybenzoic acid can be compared with other similar compounds, such as:
Benzoic acid: Lacks the methoxy group, making it less reactive towards electrophilic substitution.
4-hydroxybenzoic acid: Contains a hydroxyl group instead of a methoxy group, which affects its solubility and reactivity.
4-nitrobenzoic acid: Contains a nitro group, which is an electron-withdrawing group, making it less reactive towards electrophilic substitution.
The uniqueness of 4-methoxybenzoic acid lies in the electron-donating effect of the methoxy group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
20938-43-6 |
|---|---|
Molecular Formula |
C7H8O |
Molecular Weight |
109.14 g/mol |
IUPAC Name |
1-deuterio-4-methoxybenzene |
InChI |
InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D |
InChI Key |
RDOXTESZEPMUJZ-VMNATFBRSA-N |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)OC |
Canonical SMILES |
COC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


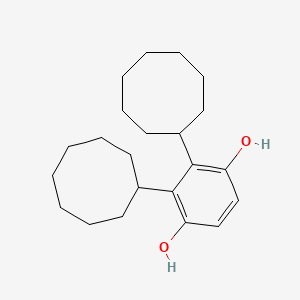
![4-[2-(4-Chlorophenyl)-2-oxoethyl]-4-methylmorpholin-4-ium bromide](/img/structure/B12654460.png)
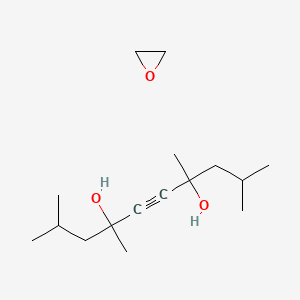

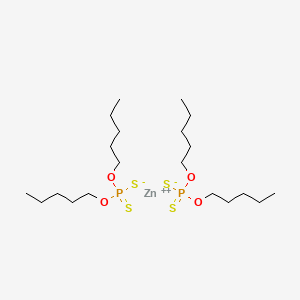
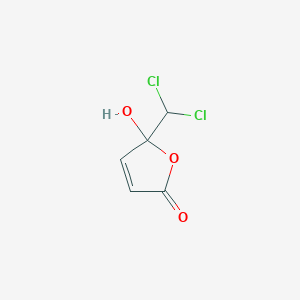
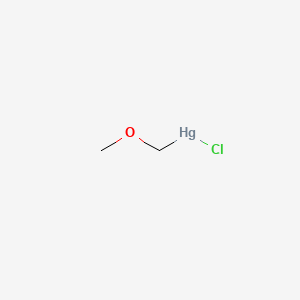
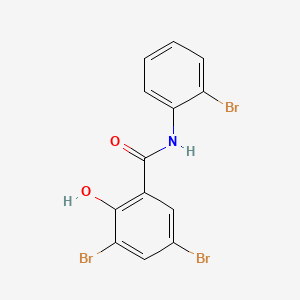
![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)
